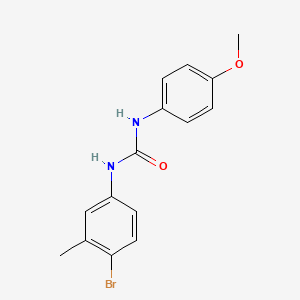![molecular formula C16H12N2O3S B5728080 N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.
Mechanism of Action
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide works by selectively inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). This enzyme plays a key role in the survival and proliferation of cancer cells, and its inhibition has been shown to be effective in treating various types of cancer. By blocking BTK, N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide can prevent the activation of downstream signaling pathways that are involved in cell growth and division, leading to the death of cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to have other biochemical and physiological effects. It has been shown to modulate the immune system, particularly the activity of B cells and T cells, which play important roles in fighting infections and cancer. N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its relatively short half-life in the body, which can make it difficult to achieve sustained inhibition of BTK. This can be overcome by using higher doses of the drug or by developing more potent analogs with longer half-lives.
Future Directions
There are several potential future directions for research on N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the development of combination therapies that include N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent and selective analogs of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, which could lead to even greater efficacy and fewer side effects.
Synthesis Methods
The synthesis of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-thiophenecarboxylic acid, followed by the reduction of the resulting amide with sodium borohydride. The product is then reacted with furfurylamine to yield N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. This method has been optimized to produce high yields of pure N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide with excellent chemical and physical properties.
Scientific Research Applications
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells. N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXBQYVPLWOROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)




![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)

![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)